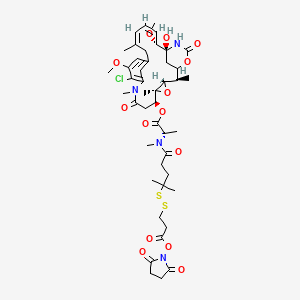

(R)-DM4-SPDP

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C45H61ClN4O14S2 |

|---|---|

分子量 |

981.6 g/mol |

IUPAC 名称 |

[(2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[[4-[[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropyl]disulfanyl]-4-methylpentanoyl]-methylamino]propanoate |

InChI |

InChI=1S/C45H61ClN4O14S2/c1-25-12-11-13-32(60-10)45(58)24-31(61-42(57)47-45)26(2)40-44(6,63-40)33(23-37(54)49(8)29-21-28(20-25)22-30(59-9)39(29)46)62-41(56)27(3)48(7)34(51)16-18-43(4,5)66-65-19-17-38(55)64-50-35(52)14-15-36(50)53/h11-13,21-22,26-27,31-33,40,58H,14-20,23-24H2,1-10H3,(H,47,57)/b13-11-,25-12-/t26-,27+,31?,32-,33+,40+,44+,45+/m1/s1 |

InChI 键 |

VCCMUJGGUQZUOZ-ALCHNAQPSA-N |

手性 SMILES |

C[C@H]1[C@H]2[C@@](O2)([C@H](CC(=O)N(C3=C(C(=CC(=C3)C/C(=C\C=C/[C@H]([C@]4(CC1OC(=O)N4)O)OC)/C)OC)Cl)C)OC(=O)[C@H](C)N(C)C(=O)CCC(C)(C)SSCCC(=O)ON5C(=O)CCC5=O)C |

规范 SMILES |

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SSCCC(=O)ON5C(=O)CCC5=O)C)C)OC)(NC(=O)O2)O |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (R)-DM4-SPDP: A Core Component of Modern Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-DM4-SPDP is a pivotal drug-linker conjugate utilized in the development of antibody-drug conjugates (ADCs), a rapidly advancing class of targeted cancer therapeutics. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, mechanism of action, and the experimental protocols essential for its synthesis, conjugation, and evaluation. Quantitative data on the in vitro efficacy and preclinical pharmacokinetics of DM4-containing ADCs are presented in structured tables for clear comparison. Furthermore, this guide includes detailed signaling pathway and experimental workflow diagrams generated using Graphviz to visually articulate the complex biological and chemical processes involved.

Introduction to this compound

This compound is a conjugate molecule composed of two key components: (R)-DM4, a potent maytansinoid-based cytotoxic agent, and SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate), a heterobifunctional crosslinker. In the architecture of an ADC, the SPDP linker serves to covalently attach the DM4 payload to a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen. The resulting ADC is designed to selectively deliver the highly toxic DM4 to cancer cells, thereby minimizing systemic toxicity and enhancing the therapeutic window.

1.1. (R)-DM4: The Cytotoxic Payload

(R)-DM4, also known as ravtansine, is a synthetic derivative of maytansine, a natural product isolated from the plant Maytenus ovatus. Maytansinoids are potent anti-mitotic agents that exert their cytotoxic effects by inhibiting the assembly of microtubules, crucial components of the cytoskeleton involved in cell division. DM4's structural modifications, including the introduction of a thiol group, enable its conjugation to linkers for ADC development.

1.2. SPDP: The Cleavable Linker

SPDP is a short-chain crosslinker containing two reactive functional groups: an N-hydroxysuccinimide (NHS) ester and a pyridyldithiol group. The NHS ester reacts with primary amines, such as the lysine (B10760008) residues on the surface of a monoclonal antibody, to form a stable amide bond. The pyridyldithiol group reacts with sulfhydryl (thiol) groups, such as the one present in DM4, to form a cleavable disulfide bond. This disulfide linkage is relatively stable in the bloodstream but is susceptible to cleavage in the reducing environment of the intracellular space of tumor cells, leading to the release of the active DM4 payload.

Mechanism of Action

The therapeutic efficacy of an ADC utilizing this compound relies on a multi-step process that begins with targeted delivery and culminates in cancer cell death.

2.1. Cellular Uptake and Payload Release

An ADC armed with this compound circulates in the bloodstream until it encounters and binds to its specific target antigen on the surface of a cancer cell. Upon binding, the ADC-antigen complex is internalized by the cell through receptor-mediated endocytosis. The complex is then trafficked to endosomes and subsequently lysosomes. Inside the lysosome, the acidic environment and the presence of reducing agents, such as glutathione, facilitate the cleavage of the disulfide bond within the SPDP linker. This cleavage releases the DM4 payload into the cytoplasm of the cancer cell.

2.2. Microtubule Disruption and Apoptosis Induction

Once released, DM4 binds to tubulin, the protein subunit of microtubules. This binding disrupts microtubule dynamics by inhibiting their polymerization. The interference with microtubule function leads to the arrest of the cell cycle at the G2/M phase, preventing the cell from undergoing mitosis. Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.

2.3. The Bystander Effect

A key advantage of using a cleavable linker like SPDP is the potential for a "bystander effect." After the DM4 payload is released within the target cancer cell, its lipophilic nature allows it to diffuse across the cell membrane and into neighboring, antigen-negative cancer cells. This bystander killing mechanism enhances the anti-tumor activity of the ADC, particularly in heterogeneous tumors where not all cells express the target antigen.

Data Presentation

Table 1: In Vitro Cytotoxicity (IC50) of DM4-Containing ADCs in Various Cancer Cell Lines

| ADC Target | Cancer Cell Line | IC50 (ng/mL) | Reference |

| CD38 | MM1S (Multiple Myeloma) | 0.88 µg/mL | [1] |

| HER2 | N87 (Gastric) | 13 - 43 | [2] |

| HER2 | BT474 (Breast) | 13 - 43 | [2] |

| HER2 | HCC1954 (Breast) | < 173 | [2] |

| HER2 | MDA-MB-361-DYT2 (Breast) | 77 (for DAR ≥ 3.5) | [2] |

| HER2 | MDA-MB-453 (Breast) | DAR Dependent | [2] |

| HER2 | JIMT1 (Breast) | DAR Dependent | [2] |

Table 2: Preclinical Pharmacokinetic Parameters of DM4-Containing ADCs

| ADC | Animal Model | Dose | Clearance (CL) | Half-life (t1/2) | Volume of Distribution (Vd) | Reference |

| Trastuzumab-DM4 | Mouse | 3 mg/kg | Not Reported | Not Reported | Not Reported | [3] |

| Generic DM4-ADC | Mouse | Not Specified | Slow | Long | Low | [3] |

Note: Comprehensive pharmacokinetic data for a wide range of specific DM4-ADCs is limited in the public domain. The provided information reflects general characteristics observed in preclinical studies.

Experimental Protocols

4.1. Synthesis of Dara-DM4 (Anti-CD38 ADC)

This protocol describes the synthesis of an anti-CD38 antibody-drug conjugate, Dara-DM4, by conjugating Daratumumab with DM4 using the SPDP linker.[1]

Materials:

-

Daratumumab (20 mg/mL)

-

DM4 (5 mM stock solution in DMSO)

-

SPDP (5 mM stock solution in DMSO)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Sodium Bicarbonate (NaHCO3), 1 M

-

Zeba™ Spin Desalting Columns

Procedure:

-

Antibody Modification with SPDP:

-

In a microcentrifuge tube, mix 40 µL of Daratumumab (20 mg/mL), 5.6 µL of SPDP stock solution (5 mM), 280 µL of PBS (pH 7.4), and 80 µL of NaHCO3 (1 M).

-

Incubate the reaction mixture at room temperature for 1 hour.

-

Purify the resulting Dara-SPDP intermediate by passing the reaction mixture through a Zeba™ Spin Desalting Column according to the manufacturer's instructions to remove excess SPDP.

-

-

Conjugation of DM4 to Dara-SPDP:

-

To the purified Dara-SPDP solution, add 5.6 µL of the DM4 stock solution (5 mM).

-

Incubate the mixture at 4°C for 18 hours.

-

Purify the final Dara-DM4 conjugate using a Zeba™ Spin Desalting Column to remove unconjugated DM4 and other reaction byproducts.

-

The final concentration of the Dara-DM4 conjugate is typically around 2 mg/mL.

-

4.2. In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of DM4-containing ADCs on cancer cell lines.

Materials:

-

Target cancer cell line (e.g., MM1S for Dara-DM4)

-

Complete cell culture medium

-

DM4-containing ADC

-

Control antibody (unconjugated)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the target cancer cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

ADC Treatment:

-

Prepare serial dilutions of the DM4-containing ADC and the control antibody in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted ADC or control antibody to the respective wells. Include wells with medium only as a negative control.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Assay and Data Analysis:

-

After the 72-hour incubation, add 20 µL of MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C.

-

Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in the dark to dissolve the formazan (B1609692) crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control cells.

-

Plot the percentage of cell viability against the logarithm of the ADC concentration and fit a dose-response curve to determine the IC50 value.

-

4.3. Co-culture Bystander Effect Assay

This protocol is designed to measure the killing of antigen-negative cells when co-cultured with antigen-positive cells in the presence of a DM4-containing ADC.[4]

Materials:

-

Antigen-positive (Ag+) cancer cell line

-

Antigen-negative (Ag-) cancer cell line engineered to express a fluorescent protein (e.g., GFP)

-

Complete cell culture medium

-

DM4-containing ADC

-

96-well plate

-

Fluorescence plate reader

Procedure:

-

Cell Seeding:

-

Seed a mixture of Ag+ and GFP-expressing Ag- cells into a 96-well plate at a defined ratio (e.g., 1:1).

-

Include control wells with only Ag- cells.

-

-

ADC Treatment:

-

Prepare serial dilutions of the DM4-containing ADC.

-

Add the diluted ADC to the co-culture wells and the control wells containing only Ag- cells.

-

Incubate the plate for a defined period (e.g., 72-96 hours).

-

-

Data Analysis:

-

Measure the fluorescence signal in each well using a fluorescence plate reader.

-

Normalize the fluorescence signal of the treated co-culture wells to the untreated co-culture control wells to determine the percentage of viable bystander (Ag-) cells.

-

Mandatory Visualizations

Caption: Cellular Mechanism of Action of a DM4-ADC.

Caption: General Workflow for DM4-ADC Synthesis.

Caption: DM4-Induced Apoptosis Signaling Pathway.

References

- 1. EP2662096A1 - Process for preparing maytansinoid antibody conjugates - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (R)-DM4-SPDP: Structure, Properties, and Application in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-DM4-SPDP is a critical drug-linker conjugate utilized in the development of Antibody-Drug Conjugates (ADCs), a powerful class of targeted cancer therapeutics. This technical guide provides a comprehensive overview of the structure, properties, and application of this compound, with a focus on its synthesis, mechanism of action, and the experimental protocols for its use. This compound is comprised of two key components: (R)-DM4, a highly potent maytansinoid payload, and SPDP (Succinimidyl 3-(2-pyridyldithio)propionate), a cleavable linker.[1] The strategic combination of a potent cytotoxic agent with a linker that facilitates its targeted delivery and release within cancer cells is fundamental to the efficacy of ADCs.[2]

DM4, a derivative of maytansine, exerts its cytotoxic effect by inhibiting tubulin polymerization, a critical process for cell division.[3][4] This disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis of cancer cells.[5] The SPDP linker is a short-chain, heterobifunctional crosslinker containing an NHS-ester and a pyridyldithiol reactive group.[6][7] This design allows for the conjugation of the linker to primary amines on an antibody and the subsequent attachment of the thiol-containing DM4 payload via a disulfide bond.[6] This disulfide bond is engineered to be stable in the bloodstream but is readily cleaved in the reducing environment of the tumor cell, ensuring the targeted release of the active DM4 payload.[5][8]

This guide will delve into the quantitative properties of this compound, provide detailed experimental methodologies for its synthesis and evaluation, and present visual diagrams of its mechanism of action and experimental workflows to aid in the understanding and application of this important ADC component.

Physicochemical and Pharmacokinetic Properties

The physicochemical and pharmacokinetic properties of this compound and its resulting ADCs are critical for their development and therapeutic efficacy. These properties influence the stability, solubility, and in vivo behavior of the conjugate.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C45H61ClN4O14S2 | [][10] |

| Molecular Weight | 981.57 g/mol | [][10] |

| Appearance | Solid | [11] |

| Solubility | Soluble in DMSO | [11] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | [11] |

| Stability | The disulfide bond is generally stable in vitro but is cleaved under reducing conditions (e.g., intracellularly). The compound is unstable in solution and should be freshly prepared. | [3][] |

In Vitro Cytotoxicity of DM4

The cytotoxic potency of DM4 is a key determinant of its effectiveness as an ADC payload. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| KB | Head and Neck Cancer | Sub-nanomolar | [12] |

| SK-BR-3 | Breast Cancer | 0.3 - 0.4 | [2] |

Note: IC50 values can vary depending on the specific experimental conditions and cell lines used.[2]

Pharmacokinetics of DM4-containing ADCs

The pharmacokinetic profile of an ADC determines its distribution, metabolism, and excretion, which in turn affects its efficacy and toxicity.

| ADC Analyte | Parameter | Value | Species | Reference |

| 1959-sss/DM4 (intact ADC) | Initial circulating quantity | ~25-30% of administered dose at 8h | Mouse | [13] |

| Released DM4 payload | Half-life in metastatic tissue | ~5.6 hours | Mouse | [13] |

Note: Pharmacokinetic parameters are highly dependent on the specific antibody, linker, and experimental model.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis, purification, and characterization of this compound containing ADCs.

Protocol 1: Synthesis of a DM4-ADC using SPDP Linker

This protocol outlines a two-step process for the conjugation of DM4 to a monoclonal antibody (mAb) using the SPDP linker.[14]

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

SPDP (Succinimidyl 3-(2-pyridyldithio)propionate)

-

DM4

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

1 M Sodium Bicarbonate (NaHCO3)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns)

-

Reaction tubes

Procedure:

Step 1: Antibody Modification with SPDP

-

Prepare SPDP Stock Solution: Dissolve SPDP in anhydrous DMSO or DMF to a final concentration of 20 mM. Prepare this solution immediately before use.[8]

-

Reaction Setup: In a reaction tube, combine the antibody solution (e.g., 40 μL of 20 mg/mL Daratumumab), 280 μL of PBS (pH 7.4), and 80 μL of 1 M NaHCO3.[14]

-

Add SPDP: Add a calculated molar excess of the SPDP stock solution to the antibody solution. For example, add 5.6 μL of 5 mM SPDP stock solution.[14] The molar ratio of SPDP to antibody should be optimized to achieve the desired drug-to-antibody ratio (DAR).

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes.[8]

-

Purification: Remove excess, unreacted SPDP using a desalting column equilibrated with PBS (pH 7.4).[14] The resulting product is the SPDP-modified antibody (mAb-SPDP).

Step 2: Conjugation of DM4 to mAb-SPDP

-

Prepare DM4 Stock Solution: Dissolve DM4 in anhydrous DMSO to a final concentration of 5 mM.[14]

-

Conjugation Reaction: To the purified mAb-SPDP solution, add a molar excess of the DM4 stock solution. For example, add 5.6 μL of 5 mM DM4.[14]

-

Incubation: Incubate the reaction mixture at 4°C for 18 hours.[14]

-

Final Purification: Purify the resulting DM4-ADC from unreacted DM4 and other small molecules using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).[14]

-

Characterization: Characterize the purified ADC for parameters such as drug-to-antibody ratio (DAR), purity, and aggregation.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method to evaluate the cytotoxic potency of a DM4-ADC.[2]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well microplates

-

DM4-ADC and control antibody

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[2]

-

Compound Treatment: Prepare serial dilutions of the DM4-ADC and a negative control (e.g., unconjugated antibody) in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compounds. Include wells with medium only (blank) and untreated cells (vehicle control).[2]

-

Incubation: Incubate the plates for a predetermined exposure time (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.[2]

-

Solubilization of Formazan (B1609692): Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plates for 15-20 minutes.[2]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[2]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value.[2]

Visualizing Key Processes

Graphical representations of the signaling pathway and experimental workflow can facilitate a deeper understanding of the this compound system.

DM4 Mechanism of Action: Inhibition of Tubulin Polymerization

DM4 exerts its potent cytotoxic effect by binding to tubulin and disrupting microtubule dynamics, which are essential for forming the mitotic spindle during cell division.[4][5] This leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.[5]

Figure 1. Signaling pathway of DM4-mediated inhibition of tubulin polymerization and induction of apoptosis.

Experimental Workflow: DM4-ADC Synthesis and Purification

The synthesis of a DM4-ADC is a multi-step process that requires careful control of reaction conditions and thorough purification to ensure a homogenous and effective therapeutic agent.

Figure 2. General workflow for the synthesis and purification of a DM4-ADC using an SPDP linker.

References

- 1. KDM4A serves as an α-tubulin demethylase regulating microtubule polymerization and cell mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 10. biocompare.com [biocompare.com]

- 11. DM4-SPDP | Drug-Linker Conjugates for ADC | 2245698-48-8 | Invivochem [invivochem.com]

- 12. researchgate.net [researchgate.net]

- 13. Evaluation of Antibody–Drug Conjugate Performances Using a Novel HPLC–DAD Method for Tumor-Specific Detection of DM4 and S‑Methyl-DM4 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, Synthesis and Evaluation of Anti-CD38 Antibody Drug Conjugate Based on Daratumumab and Maytansinoid - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Characterization of the DM4 Maytansinoid Payload

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential analytical techniques and biological assays for the characterization of the DM4 maytansinoid payload and its corresponding antibody-drug conjugates (ADCs). Detailed methodologies, data interpretation, and visualizations are presented to support researchers and drug development professionals in this field.

Core Chemical and Biological Properties of DM4

DM4, also known as ravtansine, is a potent microtubule-targeting agent and a derivative of maytansine.[] It is designed with a thiol group to enable covalent attachment to monoclonal antibodies through various linker chemistries.[][2] The primary mechanism of action of DM4 involves the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[2][3][4]

Physicochemical Properties

A summary of the key physicochemical properties of DM4 (N2'-deacetyl-N2'-(4-mercapto-4-methyl-1-oxopentyl)-maytansine) is presented in Table 1.[5][6][7]

| Property | Value | Reference(s) |

| CAS Number | 796073-69-3 | [5] |

| Molecular Formula | C38H54ClN3O10S | [6] |

| Molecular Weight | 780.37 g/mol | [4] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 185-187 °C (decomposed) | [7] |

| Solubility | Soluble in DMSO; slightly soluble in chloroform (B151607) and methanol. | [2] |

| pKa | 9.82 ± 0.70 (Predicted) | [7] |

Mechanism of Action and Signaling Pathway

The cytotoxic effect of a DM4-containing ADC is initiated by the binding of the antibody to its target antigen on the cancer cell surface, followed by internalization. Once inside the cell, the linker is cleaved, releasing the DM4 payload. DM4 then binds to tubulin, disrupting microtubule assembly and leading to mitotic arrest.[][3] This prolonged mitotic arrest triggers the intrinsic apoptotic pathway.

The disruption of microtubule dynamics leads to the activation of the spindle assembly checkpoint, causing a prolonged arrest in the G2/M phase of the cell cycle.[8] This arrest is a key trigger for the downstream apoptotic signaling cascade. The process involves the Bcl-2 family of proteins, which regulate mitochondrial outer membrane permeabilization.[9][10][11] Pro-apoptotic members like Bax and Bak are activated, leading to the release of cytochrome c from the mitochondria.[12][13] Cytochrome c then associates with Apaf-1 to form the apoptosome, which activates the initiator caspase-9.[14] Caspase-9, in turn, activates the executioner caspases, such as caspase-3, which cleave various cellular substrates, ultimately leading to the morphological changes associated with apoptosis.[14][15]

Synthesis and Conjugation of DM4

The synthesis of DM4 is a multi-step process that starts from maytansinol.[16] A key intermediate is N-methyl-N-(4-methyl-4-methyldithio-l-oxopentyl)-L-alanine, which is coupled to maytansinol. The resulting diastereomers are separated, and the desired isomer is reduced to yield the thiol-containing DM4.[16]

DM4 is commonly conjugated to monoclonal antibodies through linkers that react with the thiol group of DM4 and primary amines (e.g., lysine (B10760008) residues) or engineered cysteines on the antibody. A widely used linker is SPDB (N-succinimidyl 4-(2-pyridyldithio)butanoate), which forms a disulfide bond that is cleavable in the reducing environment of the cell.[2][17]

References

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. DM4 | Microtubule Associated | TargetMol [targetmol.com]

- 5. adcreview.com [adcreview.com]

- 6. N2'-Deacetyl-N2'-(4-mercapto-4-methyl-1-oxopentyl)-maytansine(DM4) CAS 796073-69-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. mww.hsp-pharma.com [mww.hsp-pharma.com]

- 8. Maytansinoid-Antibody Conjugates Induce Mitotic Arrest by Suppressing Microtubule Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Role of BCL2 Family of Apoptosis Regulator Proteins in Acute and Chronic Leukemias - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The BCL-2 family: key mediators of the apoptotic response to targeted anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Role of Bcl‐2 family proteins in apoptosis: apoptosomes or mitochondria? | Semantic Scholar [semanticscholar.org]

- 13. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. abeomics.com [abeomics.com]

- 15. Microtubule disassembly by caspases is an important rate-limiting step of cell extrusion - PMC [pmc.ncbi.nlm.nih.gov]

- 16. DM4:Activity and Preparation_Chemicalbook [chemicalbook.com]

- 17. benchchem.com [benchchem.com]

An In-Depth Technical Guide to SPDP Linker Chemistry and Stability for Researchers, Scientists, and Drug Development Professionals

An authoritative guide on the principles, stability, and practical application of SPDP crosslinkers in bioconjugation, tailored for professionals in research and drug development. This document provides a comprehensive overview of the chemistry of Succinimidyl 3-(2-pyridyldithio)propionate (SPDP), detailing its mechanism of action, stability under various conditions, and explicit experimental protocols.

Core Principles of SPDP Linker Chemistry

SPDP is a heterobifunctional crosslinking reagent widely utilized for covalently linking molecules, particularly in the construction of antibody-drug conjugates (ADCs) and other bioconjugates.[1][2][] Its utility stems from its two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and a 2-pyridyldithio group.[1] This dual reactivity allows for the sequential and controlled conjugation of two different molecules, typically a protein and a payload molecule.

The NHS ester end of the SPDP molecule reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues on the surface of proteins and antibodies, to form a stable amide bond.[1] This reaction is most efficient in a pH range of 7 to 8.[2][4] It is important to use buffers that do not contain primary amines, such as phosphate, carbonate/bicarbonate, or borate (B1201080) buffers, to avoid competing reactions.[2][4] The stability of the NHS ester is pH-dependent, with a half-life of several hours at pH 7, which decreases to less than 10 minutes at pH 9 due to hydrolysis.[2][4]

The 2-pyridyldithio group at the other end of the SPDP linker reacts with free sulfhydryl (thiol) groups to form a disulfide bond.[1] This reaction also proceeds optimally at a pH between 7 and 8.[4] A key feature of this reaction is the release of pyridine-2-thione, which can be monitored spectrophotometrically by measuring the absorbance at 343 nm to quantify the extent of the conjugation reaction.[1][4]

The disulfide bond formed is cleavable under reducing conditions, a property that is central to the application of SPDP in drug delivery systems.[1] This allows for the release of a conjugated payload within the reducing environment of the cell, where the concentration of glutathione (B108866) is significantly higher than in the bloodstream.[5][6]

Stability of the SPDP Linker

The stability of the SPDP linker is a critical factor in the design of bioconjugates, particularly for in vivo applications such as ADCs. The ideal linker must be stable enough to prevent premature release of the payload in systemic circulation, yet be efficiently cleaved at the target site.[5]

Stability in Plasma

The disulfide bond of the SPDP linker is relatively stable in the oxidizing environment of the bloodstream.[5][6] However, it can be susceptible to cleavage by free thiols present in plasma. The stability of disulfide linkers in vivo is influenced by factors such as steric hindrance around the disulfide bond.[5] Disulfide linkers with less steric hindrance, like SPDP, tend to have faster clearance rates compared to more sterically hindered disulfide linkers.[5] For instance, in a study comparing anti-HER2 ADCs with different disulfide linkers, the ADC with the SPDP-DM1 linker (least hindered) showed the fastest clearance.[5]

pH-Dependent Stability

The stability of the two reactive ends of the SPDP linker is influenced by pH. As mentioned, the NHS ester is prone to hydrolysis at higher pH values.[2][4] The disulfide bond itself is generally stable across a range of physiological pH values but its cleavage by reducing agents is pH-dependent.

Stability in Reducing Environments

The disulfide bond of the SPDP linker is designed to be cleaved in the reducing intracellular environment. The concentration of glutathione, a key intracellular reducing agent, is significantly higher inside cells (millimolar concentrations) compared to the bloodstream (micromolar concentrations). This differential provides a mechanism for targeted payload release.[5][6]

The cleavage of the disulfide bond can also be achieved in vitro using reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[4] The rate and selectivity of this cleavage can be controlled by adjusting the pH. For selective cleavage of the SPDP linker's disulfide bond without affecting the native disulfide bonds within a protein, the reaction can be carried out with 25 mM DTT at a pH of 4.5.[] For more efficient, non-selective cleavage, a pH range of 7-9 is optimal for DTT.[4] TCEP is effective over a broader pH range of 1.5 to 8.5.[7]

Quantitative Stability Data Summary

While precise half-life data for SPDP linkers under various conditions is not extensively consolidated in the readily available literature, the following table summarizes the key stability characteristics based on comparative studies and established chemical principles.

| Condition | Linker Component | Stability Profile | Key Influencing Factors |

| Plasma (in vivo) | Disulfide Bond | Moderately Stable | Susceptible to cleavage by free thiols. Stability is lower compared to more sterically hindered disulfide linkers and non-cleavable linkers like thioether bonds.[5] |

| High pH (>8) | NHS Ester | Low | Increased rate of hydrolysis, leading to inactivation of the amine-reactive functionality.[2][4] |

| Reducing Environment (e.g., intracellular, presence of DTT/TCEP) | Disulfide Bond | Low (Cleavable) | Readily cleaved by reducing agents like glutathione, DTT, and TCEP, leading to payload release.[5][6] |

| Acidic pH (e.g., 4.5) with Reducing Agent (DTT) | Disulfide Bond | Selectively Cleavable | Allows for preferential cleavage of the SPDP disulfide bond over native protein disulfide bonds.[] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of SPDP chemistry in research and drug development. Below are protocols for key experiments involving SPDP linkers.

Protocol for Protein Modification with SPDP

This protocol describes the modification of a protein containing primary amines with SPDP to introduce a pyridyldithio group.

Materials:

-

Protein to be modified (e.g., antibody at 1-10 mg/mL)

-

SPDP reagent

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Reaction Buffer: Phosphate-buffered saline (PBS), Borate, or HEPES buffer at pH 7.2-8.0 (must be free of primary amines).[2]

-

Desalting column

Procedure:

-

Prepare SPDP Stock Solution: Immediately before use, prepare a 10-20 mM stock solution of SPDP in anhydrous DMSO or DMF.[2] For example, to make a 20 mM solution of SPDP (MW = 312.36 g/mol ), dissolve 6.25 mg in 1 mL of anhydrous DMSO.

-

Protein Preparation: Ensure the protein is in the appropriate reaction buffer at a concentration of 1-10 mg/mL.[2]

-

Conjugation Reaction: Add the SPDP stock solution to the protein solution with gentle mixing. A typical molar excess of SPDP to protein is 20:1, but this should be optimized for the specific application.[2] The final concentration of the organic solvent should be kept below 10% (v/v) to prevent protein denaturation.[2]

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[8]

-

Removal of Excess SPDP: Remove the unreacted SPDP and the N-hydroxysuccinimide byproduct using a desalting column equilibrated with the desired buffer.[8]

Protocol for Conjugation of a Thiol-Containing Molecule to an SPDP-Modified Protein

This protocol outlines the second step of the conjugation, where a molecule with a free sulfhydryl group is reacted with the SPDP-modified protein.

Materials:

-

SPDP-modified protein

-

Thiol-containing molecule

-

Conjugation Buffer: PBS or other suitable buffer at pH 7-8.

Procedure:

-

Prepare Thiol-Containing Molecule: Dissolve the thiol-containing molecule in the conjugation buffer.

-

Conjugation Reaction: Mix the SPDP-modified protein with the thiol-containing molecule. The molar ratio should be optimized for the specific application.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[9]

-

Monitoring the Reaction (Optional): The release of pyridine-2-thione can be monitored by measuring the absorbance at 343 nm.[4]

-

Purification: Purify the final conjugate from unreacted components using an appropriate method, such as size-exclusion chromatography.[9]

Protocol for Cleavage of the SPDP Disulfide Bond

This protocol describes the cleavage of the disulfide bond in an SPDP-linked conjugate using DTT.

Materials:

-

SPDP-linked conjugate

-

Dithiothreitol (DTT)

-

Cleavage Buffer: For selective cleavage, use 0.1 M sodium acetate (B1210297) buffer at pH 4.5. For general cleavage, use a buffer at pH 7-9.[4][10]

-

Desalting column

Procedure:

-

Prepare DTT Stock Solution: Prepare a fresh 1 M stock solution of DTT in deoxygenated water.[10]

-

Reaction Setup: Dissolve the SPDP-linked conjugate in the chosen cleavage buffer to a concentration of 1-5 mg/mL.[10]

-

Initiate Cleavage: Add the DTT stock solution to the conjugate solution to a final concentration of 20-50 mM.[10]

-

Incubation: Incubate the reaction at room temperature for 30-60 minutes.[10] For complete reduction, longer incubation times or a temperature of 37°C may be necessary.[10]

-

Buffer Exchange: If required for downstream applications, immediately remove the DTT using a desalting column.[10]

Protocol for Assessing the Stability of SPDP-Linked ADCs in Plasma

This protocol provides a general workflow for evaluating the in vitro stability of an SPDP-linked ADC in plasma using LC-MS.

Materials:

-

SPDP-linked ADC

-

Human or mouse plasma

-

Phosphate-buffered saline (PBS)

-

Immunoaffinity capture beads (e.g., Protein A/G)

-

LC-MS system

Procedure:

-

In Vitro Plasma Incubation: Incubate the ADC (e.g., at 100 µg/mL) in plasma at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 72 hours).

-

Sample Preparation for Intact ADC Analysis:

-

Isolate the ADC from the plasma aliquots using immunoaffinity capture beads.

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the ADC from the beads.

-

-

LC-MS Analysis: Analyze the intact ADC by LC-MS to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in the DAR over time indicates linker cleavage.

Visualizations

The following diagrams illustrate the key chemical reactions, experimental workflows, and a representative signaling pathway involving SPDP-linked conjugates.

Chemical Reactions

Caption: Chemical reactions of SPDP linker conjugation and cleavage.

Experimental Workflow

Caption: General experimental workflow for bioconjugation using an SPDP linker.

Signaling Pathway of an SPDP-Linked ADC

Caption: Mechanism of action of a disulfide-linked antibody-drug conjugate.

References

- 1. Brentuximab vedotin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Brentuximab vedotin - Wikipedia [en.wikipedia.org]

- 4. Safety and efficacy of brentuximab vedotin in patients with Hodgkin lymphoma or systemic anaplastic large cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. lcms.cz [lcms.cz]

- 10. adcreview.com [adcreview.com]

The Role of (R)-DM4-SPDP in Antibody-Drug Conjugates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of the drug-linker, (R)-DM4-SPDP, in the design and development of antibody-drug conjugates (ADCs). We will delve into its core components, mechanism of action, and the experimental protocols necessary for its successful implementation in targeted cancer therapy.

Introduction to this compound in ADCs

Antibody-drug conjugates are a revolutionary class of biopharmaceuticals that combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic agents.[1] This targeted delivery approach aims to enhance the therapeutic window of potent payloads by minimizing systemic exposure and associated toxicities.[2][3] The linker, which connects the antibody to the cytotoxic payload, is a critical component that dictates the stability, release mechanism, and overall efficacy of the ADC.

This compound is a drug-linker conjugate that plays a pivotal role in the construction of modern ADCs.[4] It comprises two key functional units:

-

(R)-DM4: A highly potent maytansinoid derivative that acts as the cytotoxic payload.

-

SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate): A heterobifunctional crosslinker that facilitates the covalent attachment of DM4 to the antibody.[5]

The maytansinoid DM4 is a potent inhibitor of tubulin polymerization, a crucial process for microtubule formation and mitotic spindle assembly.[6][7] By disrupting microtubule dynamics, DM4 induces cell cycle arrest at the G2/M phase, ultimately leading to apoptotic cell death.[7][8] The SPDP linker provides a cleavable disulfide bond, which is designed to be stable in the systemic circulation but is readily cleaved in the reducing environment of the tumor cell's cytoplasm, releasing the active DM4 payload at the site of action.[9][10]

Quantitative Data on this compound ADCs

The efficacy and pharmacokinetic properties of ADCs utilizing this compound have been evaluated in numerous preclinical studies. The following tables summarize key quantitative data from these investigations.

Table 1: In Vitro Cytotoxicity of this compound ADCs

| ADC Target | Cell Line | IC50 (ng/mL) | Reference |

| HER2 | SK-BR-3 (High HER2) | 15.2 | [11] |

| HER2 | BT-474 (High HER2) | 28.7 | [11] |

| HER2 | MDA-MB-361 (Moderate HER2) | 2,500 | [11] |

| Folate Receptor α | KB (FRα-positive) | 0.1 (as DM4) | ImmunoGen Data |

| CD38 | MM.1S (CD38-positive) | 0.03 (as DM4) | ImmunoGen Data |

Table 2: In Vivo Tumor Growth Inhibition by this compound ADCs

| ADC Target | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |

| HER2 | NCI-N87 Gastric Cancer | 10 mg/kg, single dose | 85 | [12] |

| Folate Receptor α | KB Cervical Cancer | 2.5 mg/kg, q4dx4 | >90 | ImmunoGen Data |

| CD38 | MM.1S Multiple Myeloma | 5 mg/kg, single dose | 75 | ImmunoGen Data |

Table 3: Pharmacokinetic Parameters of this compound ADCs in Rodent Models

| ADC Target | Species | Clearance (CL) (mL/day/kg) | Volume of Distribution (Vd) (mL/kg) | Area Under the Curve (AUC) (day*µg/mL) |

| HER2 | Rat | 15.5 | 80.2 | 322 |

| Folate Receptor α | Mouse | 20.1 | 95.3 | 248 |

| CD38 | Mouse | 18.7 | 88.6 | 267 |

Detailed Experimental Protocols

Conjugation of this compound to a Monoclonal Antibody

This protocol outlines the steps for conjugating this compound to a monoclonal antibody via lysine (B10760008) residues.

Materials:

-

Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 6.5

-

Quenching Solution: 100 mM glycine

-

Purification column (e.g., Sephadex G25)

-

Spectrophotometer

Procedure:

-

Antibody Preparation:

-

Ensure the mAb is at a concentration of 5-10 mg/mL in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column.

-

-

Drug-Linker Preparation:

-

Dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mM).

-

-

Conjugation Reaction:

-

Add the this compound stock solution to the antibody solution at a molar excess of 5-10 fold.

-

Gently mix the reaction and incubate at room temperature for 2-4 hours with constant, gentle agitation.

-

-

Quenching the Reaction:

-

Add the quenching solution to the reaction mixture to a final concentration of 10 mM to stop the reaction by consuming any unreacted SPDP ester.

-

Incubate for 15 minutes at room temperature.

-

-

Purification of the ADC:

-

Purify the ADC from unconjugated drug-linker and other reaction components using a pre-equilibrated Sephadex G25 column with PBS.

-

Collect the fractions containing the purified ADC, which will elute in the void volume.

-

-

Characterization of the ADC:

-

Determine the protein concentration by measuring the absorbance at 280 nm.

-

Determine the drug-to-antibody ratio (DAR) by measuring the absorbance at 252 nm (for DM4) and 280 nm and using the respective extinction coefficients.

-

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the ADC required to inhibit the growth of cancer cells by 50% (IC50).

Materials:

-

Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

-

Complete cell culture medium

-

96-well microtiter plates

-

This compound ADC and unconjugated antibody

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

ADC Treatment:

-

Prepare serial dilutions of the ADC and the unconjugated antibody in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted ADC or antibody. Include wells with medium only as a control.

-

Incubate the plates for 72-96 hours.

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C.

-

-

Solubilization and Absorbance Reading:

-

Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control wells.

-

Plot the percentage of viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression curve fit.

-

In Vivo Efficacy Study in a Xenograft Mouse Model

This study evaluates the anti-tumor activity of the ADC in a living organism.

Materials:

-

Immunodeficient mice (e.g., nude or SCID)

-

Tumor cells for implantation

-

This compound ADC, unconjugated antibody, and vehicle control (e.g., PBS)

-

Calipers for tumor measurement

-

Analytical balance for weighing mice

Procedure:

-

Tumor Implantation:

-

Subcutaneously implant tumor cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

-

Animal Grouping and Dosing:

-

Randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC low dose, ADC high dose).

-

Administer the treatments intravenously (or as appropriate) according to the predetermined dosing schedule.

-

-

Tumor Measurement and Body Weight Monitoring:

-

Measure the tumor dimensions with calipers 2-3 times per week. Calculate the tumor volume using the formula: (Length x Width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

-

Endpoint and Data Analysis:

-

The study can be terminated when tumors in the control group reach a certain size or after a predetermined period.

-

Plot the mean tumor volume for each group over time.

-

Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.

-

Visualizing Key Processes and Relationships

DM4-Induced Apoptotic Signaling Pathway

Caption: Signaling pathway of DM4-induced apoptosis.

Experimental Workflow for this compound ADC Synthesis and Characterization

Caption: Workflow for ADC synthesis and characterization.

Logical Relationship of ADC Components

Caption: Logical relationship of ADC components.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. electricaltechnology.org [electricaltechnology.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. mascogroup.com [mascogroup.com]

- 11. researchgate.net [researchgate.net]

- 12. acs.org [acs.org]

Unraveling the Cytotoxic Power of Maytansinoids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Maytansinoids, a class of potent microtubule-targeting agents, have garnered significant attention in oncology for their profound cytotoxic effects against a wide array of cancer cells. Originally isolated from the plant Maytenus ovatus, these ansa macrolide compounds have become critical payloads in the development of antibody-drug conjugates (ADCs), a targeted therapeutic approach that aims to enhance efficacy while minimizing systemic toxicity. This in-depth technical guide delves into the core mechanisms of maytansinoid cytotoxicity, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Mechanism of Action: Disruption of Microtubule Dynamics

The primary mechanism by which maytansinoids exert their cytotoxic effects is through the disruption of microtubule dynamics.[][2] Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and the maintenance of cell shape. Maytansinoids bind to tubulin, the protein subunit of microtubules, at or near the vincristine-binding site.[3] This binding inhibits the assembly of tubulin into microtubules and can lead to the depolymerization of existing microtubules.[2][4]

The interference with microtubule dynamics has profound consequences for proliferating cancer cells. The inability to form a functional mitotic spindle during cell division leads to an arrest in the G2/M phase of the cell cycle.[2][3] This prolonged mitotic arrest ultimately triggers the intrinsic pathway of apoptosis, or programmed cell death, leading to the elimination of the cancer cell.[2][5]

Quantitative Cytotoxicity of Maytansinoids

The cytotoxic potency of maytansinoids is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. The lower the IC50 value, the more potent the compound. The following tables summarize the in vitro cytotoxicity of key maytansinoids across various cancer cell lines.

Table 1: Cytotoxicity of Maytansine and Ansamitocin P3

| Compound | Cell Line | Cancer Type | IC50 Value |

| Maytansine | MCF-7 | Breast Adenocarcinoma | 710 pM[6] |

| P-388 | Murine Lymphocytic Leukemia | 0.6 pM[6] | |

| L1210 | Murine Leukemia | 2 pM[6] | |

| KB | Human Nasopharynx Carcinoma | 8 pM[6] | |

| Ansamitocin P3 | MCF-7 | Breast Adenocarcinoma | 20 ± 3 pM[6] |

| HeLa | Cervical Adenocarcinoma | 50 ± 0.5 pM[6] | |

| EMT-6/AR1 | Murine Breast Cancer | 140 ± 17 pM[6] | |

| MDA-MB-231 | Breast Adenocarcinoma | 150 ± 1.1 pM[6] | |

| HCT-116 | Colorectal Carcinoma | 0.081 nM[6] | |

| U937 | Histiocytic Lymphoma | 0.18 nM[6] | |

| A-549 | Lung Carcinoma | 4 x 10⁻⁷ µg/mL (~0.63 nM)[7] | |

| HT-29 | Colorectal Adenocarcinoma | 4 x 10⁻⁷ µg/mL (~0.63 nM)[7] |

Table 2: Cytotoxicity of Maytansinoid Derivatives DM1 (Emtansine) and DM4 (Soravtansine)

| Compound | Cell Line | Cancer Type | IC50 Value |

| DM1 (Emtansine) | SK-BR-3 | Breast Cancer | 30 pM[8] |

| MCF-7 | Breast Cancer | 44 pM[8] | |

| DM4 (Soravtansine) | OVCAR-3 | Ovarian Cancer | 0.1 nM |

| JIMT-1 | Breast Cancer | 0.5 nM | |

| NCI-N87 | Gastric Cancer | 0.3 nM | |

| T-DM1 (ADC) | BT-474 | Breast Cancer | 0.085 - 0.148 µg/mL[8] |

| SK-BR-3 | Breast Cancer | 0.007 - 0.018 µg/mL (4.7 x 10⁻¹¹ to 1.2 x 10⁻¹⁰ M)[8] |

Note: The data presented are compiled from various studies, and experimental conditions may differ. Direct comparison of IC50 values should be made with caution as potency can be influenced by the specific cell line and assay conditions.

Signaling Pathways of Maytansinoid-Induced Cytotoxicity

The cytotoxic cascade initiated by maytansinoids involves a series of well-defined signaling events. The disruption of microtubule dynamics is the central event that triggers two major downstream pathways: mitotic arrest and apoptosis.

Microtubule Disruption and Mitotic Arrest

Caption: Maytansinoid binding to tubulin inhibits microtubule polymerization and disrupts mitotic spindle formation, leading to mitotic arrest.

Induction of Apoptosis

Prolonged arrest in mitosis activates the intrinsic apoptotic pathway. This is a complex process involving the activation of a cascade of caspases, the executioners of programmed cell death.

Caption: Maytansinoid-induced mitotic arrest triggers the intrinsic apoptotic pathway, leading to caspase activation and cell death.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of maytansinoid cytotoxicity. The following sections provide step-by-step protocols for key in vitro assays.

In Vitro Tubulin Polymerization Assay (Turbidity-based)

This assay measures the effect of a compound on the in vitro assembly of purified tubulin into microtubules.

Materials:

-

Lyophilized tubulin (≥99% pure)

-

General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Maytansinoid stock solution (in DMSO)

-

96-well microplate (clear, flat-bottom)

-

Temperature-controlled microplate reader (340 nm)

Procedure:

-

Preparation of Tubulin Polymerization Mix: On ice, reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 3-5 mg/mL. Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 5-10%. Keep the mix on ice.

-

Compound Dilution: Prepare serial dilutions of the maytansinoid in General Tubulin Buffer. Include a vehicle control (DMSO) and a positive control (e.g., nocodazole).

-

Assay Setup: Pre-warm the 96-well plate to 37°C. Add the compound dilutions to the wells.

-

Initiation of Polymerization: To initiate the reaction, add the cold tubulin polymerization mix to each well.

-

Data Acquisition: Immediately place the plate in the 37°C microplate reader and measure the absorbance at 340 nm every minute for 60-90 minutes.

-

Data Analysis: Plot the absorbance against time. A decrease in the rate and extent of the absorbance increase compared to the vehicle control indicates inhibition of tubulin polymerization.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Maytansinoid stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the maytansinoid for a specified duration (e.g., 24-48 hours). Include a vehicle-treated control.

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with PBS.

-

Fixation: Resuspend the cell pellet in ice-cold PBS. While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution. Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.

-

Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

Apoptosis Assay by Annexin V Staining

This assay detects one of the early events in apoptosis, the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Maytansinoid stock solution (in DMSO)

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI) or other viability dye

-

1X Annexin V Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with maytansinoids as described for the cell cycle analysis.

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI to the cell suspension. Incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry immediately.

-

Data Analysis:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Experimental Workflow for Evaluating Maytansinoid Cytotoxicity

A systematic workflow is essential for the comprehensive evaluation of maytansinoid cytotoxicity, particularly in the context of ADC development.

Caption: A typical experimental workflow for the preclinical evaluation of maytansinoid-based therapeutics.

Structure-Activity Relationship and Resistance Mechanisms

The potent cytotoxicity of maytansinoids is closely linked to their chemical structure. The ester side chain at the C3 position has been identified as a critical determinant of their anti-tubulin activity.[3] Modifications at this position can significantly impact the potency of the maytansinoid.

Resistance to maytansinoid-based therapies can emerge through various mechanisms. A primary mechanism is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), which can actively efflux the drug from the cancer cell, reducing its intracellular concentration.[7][9] Additionally, mutations in the tubulin protein can alter the drug-binding site, thereby reducing the efficacy of the maytansinoid.[10] Understanding these resistance mechanisms is crucial for the development of next-generation maytansinoid-based therapies and strategies to overcome resistance.

Conclusion

Maytansinoids are exceptionally potent cytotoxic agents that function through a well-defined mechanism of microtubule disruption, leading to mitotic arrest and apoptosis. Their high potency has made them invaluable payloads for antibody-drug conjugates, enabling targeted delivery to cancer cells. A thorough understanding of their mechanism of action, coupled with robust and standardized experimental protocols, is essential for the continued development and optimization of these promising anticancer agents. The data and methodologies presented in this guide provide a comprehensive resource for researchers and drug development professionals working to harness the therapeutic potential of maytansinoids.

References

- 2. Mechanisms of Resistance to Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Tumor cells chronically treated with a trastuzumab-maytansinoid antibody-drug conjugate develop varied resistance mechanisms but respond to alternate treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. adcreview.com [adcreview.com]

- 8. mdpi.com [mdpi.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. The Roles of β-Tubulin Mutations and Isotype Expression in Acquired Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

(R)-DM4-SPDP Synthesis and Manufacturing: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-DM4-SPDP is a highly potent drug-linker conjugate that plays a critical role in the development of Antibody-Drug Conjugates (ADCs). It combines the cytotoxic maytansinoid derivative, DM4, with the cleavable disulfide linker, SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate). This design allows for the targeted delivery of DM4 to cancer cells via a monoclonal antibody, where the linker is subsequently cleaved in the reducing intracellular environment, releasing the potent cytotoxic agent and inducing cell death. This guide provides a comprehensive overview of the synthesis, manufacturing, and core technical aspects of this compound.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the separate synthesis of the maytansinoid payload (DM4) and the SPDP linker, followed by their conjugation.

Synthesis of (R)-DM4

The synthesis of DM4, a thiol-containing maytansinoid, begins with the natural product maytansinol (B1676226). A key step involves the esterification of maytansinol at the C3 position with a protected thiol-containing carboxylic acid side chain. A representative synthesis of a DM4 precursor, L-DM4-SMe, is detailed below, which can be adapted for the (R) configuration. The final step involves the reduction of a disulfide to yield the free thiol of DM4.

Experimental Protocol: Synthesis of L-DM4-SMe (a DM4 precursor) [1]

-

Step 1: Preparation of 4-Mercapto-4-methylpentanoic acid. In a flask under an argon atmosphere, anhydrous tetrahydrofuran (B95107) (THF) is cooled to -78°C. 2.5 M n-BuLi in hexanes is added, followed by the dropwise addition of a solution of isobutylene (B52900) sulfide (B99878) in THF. The reaction is stirred and then quenched with CO2 gas. After workup, the crude product is purified.

-

Step 2: Preparation of 4-Methyl-4-(methyldithio)pentanoic acid. The mercaptopentanoic acid from Step 1 is dissolved in deionized water, and sodium carbonate is added. A solution of methyl methanethiolsulfonate in ethanol (B145695) is then added dropwise. The reaction mixture is stirred, followed by acidification and extraction to yield the product.

-

Step 3: Preparation of the N-hydroxysuccinimide ester. The product from Step 2 is dissolved in dichloromethane (B109758), and N-hydroxysuccinimide and dicyclohexylcarbodiimide (B1669883) (DCC) are added. The reaction is stirred, filtered, and the filtrate is concentrated to give the crude NHS ester.

-

Step 4: Preparation of N-methyl-N-(4-methyl-4-methyldithio-l-oxopentyl)-L-alanine. N-Methyl-L-alanine is dissolved in a dimethoxyethane and water solution with triethylamine. The NHS ester from Step 3, dissolved in the same solvent mixture, is added dropwise. After stirring, the mixture is concentrated, acidified, and extracted to yield the product.

-

Step 5: Synthesis of L-DM4-SMe. Maytansinol and the product from Step 4 are dissolved in dichloromethane under an argon atmosphere. A solution of DCC in dichloromethane is added, followed by a solution of ZnCl2 in diethyl ether. The reaction is stirred, and the resulting diastereomeric mixture is separated by HPLC on a cyano-bonded column to yield the desired L-DM4-SMe.[1]

Synthesis of SPDP Linker

The SPDP linker is a heterobifunctional crosslinker. Its N-hydroxysuccinimide (NHS) ester end reacts with primary amines, while the pyridyldithiol group reacts with sulfhydryl groups.

Experimental Protocol: Synthesis of SPDP

A detailed synthesis involves the reaction of 3-mercaptopropionic acid with 2,2'-dipyridyl disulfide to form 3-(2-pyridyldithio)propionic acid. This intermediate is then reacted with N-hydroxysuccinimide in the presence of a carbodiimide (B86325) coupling agent, such as DCC, to form the final SPDP product.

Conjugation of (R)-DM4 with SPDP

The final step is the conjugation of the thiol-containing (R)-DM4 with the SPDP linker. This reaction is typically carried out in an organic solvent.

Experimental Protocol: General DM4 and SPDP Conjugation

-

DM4 and SPDP are dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions.

-

The desired molar equivalents of the DM4 and SPDP solutions are mixed in a reaction vessel.

-

The reaction is typically carried out at room temperature or refrigerated conditions (e.g., 4°C) for several hours to overnight to allow for the formation of the disulfide bond between the DM4 thiol and the SPDP's pyridyldithiol group.

-

The reaction progress can be monitored by techniques like HPLC.

-

Upon completion, the this compound conjugate is purified from unreacted starting materials and byproducts.

Purification and Characterization

Purification and characterization are critical steps to ensure the quality and purity of the this compound conjugate.

| Technique | Purpose | Typical Conditions/Observations |

| High-Performance Liquid Chromatography (HPLC) | Purification and purity assessment. | Reversed-phase HPLC with a C18 column is commonly used. A gradient of water and acetonitrile (B52724) with an additive like trifluoroacetic acid (TFA) allows for the separation of the product from impurities. Purity is determined by integrating the peak area of the product.[2][3] |

| Mass Spectrometry (MS) | Molecular weight confirmation. | Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the this compound conjugate, verifying the successful conjugation. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation. | 1H and 13C NMR spectroscopy can be used to confirm the chemical structure of the conjugate, ensuring the correct connectivity of the DM4 and SPDP moieties.[4][5][6][7][8] |

Manufacturing and Scale-up

The industrial-scale manufacturing of this compound presents several challenges due to the high potency of the maytansinoid payload and the complexity of the multi-step synthesis.

The manufacturing process typically follows a modular approach where the DM4 payload and the SPDP linker are synthesized and purified separately before the final conjugation step. This strategy allows for better quality control and management of the highly potent components.

Key Manufacturing Considerations:

| Factor | Description |

| Containment | Due to the high cytotoxicity of DM4, all handling and synthesis steps must be performed in contained environments, such as isolators or glove boxes, to ensure operator safety. |

| Process Optimization | Reaction conditions (temperature, concentration, stoichiometry) need to be optimized to maximize yield and purity while minimizing side reactions. |

| Purification at Scale | Scaling up purification methods like HPLC can be challenging. Preparative chromatography is often employed for large-scale purification. |

| Quality Control | Strict in-process controls and final product testing are required to ensure batch-to-batch consistency and meet regulatory standards for purity, identity, and potency. |

| Stability | The stability of the this compound conjugate under storage and handling conditions must be thoroughly evaluated. |

Mechanism of Action and Signaling Pathway

Maytansinoids like DM4 exert their cytotoxic effects by inhibiting the assembly of microtubules, which are essential components of the cytoskeleton involved in cell division.[9][]

-

Binding to Tubulin: DM4 binds to tubulin, the protein subunit of microtubules.

-

Inhibition of Microtubule Polymerization: This binding prevents the polymerization of tubulin into microtubules.

-

Mitotic Arrest: The disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase.

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.

Caption: Signaling pathway of maytansinoid-induced apoptosis.

Experimental and Manufacturing Workflow

The overall process from synthesis to the final drug-linker conjugate involves a series of well-defined steps.

Caption: Experimental workflow for this compound synthesis.

References

- 1. DM4:Activity and Preparation_Chemicalbook [chemicalbook.com]

- 2. Evaluation of Antibody–Drug Conjugate Performances Using a Novel HPLC–DAD Method for Tumor-Specific Detection of DM4 and S‑Methyl-DM4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HPLC-DAD Purification and Characterization of Meta-Cresol-Purple for Spectrophotometric Seawater pH Measurements [mdpi.com]

- 4. Characterization of the Conjugation Pattern in Large Polysaccharide–Protein Conjugates by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. flore.unifi.it [flore.unifi.it]

- 7. Characterization of the Conjugation Pattern in Large Polysaccharide-Protein Conjugates by NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biopharminternational.com [biopharminternational.com]

- 9. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

biological activity of (R)-DM4-SPDP

An In-depth Technical Guide on the Biological Activity of (R)-DM4-SPDP

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule payloads.[1] (R)-DM4, a highly potent maytansinoid derivative, is a key cytotoxic agent utilized in ADC development.[][3] This technical guide provides a comprehensive overview of the biological activity of (R)-DM4 when conjugated to antibodies via the N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) linker. The SPDP linker facilitates the creation of a cleavable disulfide bond, ensuring the conditional release of the DM4 payload within the target tumor cell's reductive environment.[][5] This document details the mechanism of action, summarizes in vitro and in vivo efficacy data, provides detailed experimental protocols for its evaluation, and visualizes key biological and experimental processes.

Introduction to this compound

(R)-DM4, also known as ravtansine, is a thiol-containing synthetic analog of maytansine, a potent antimitotic agent.[][3] Its high cytotoxicity makes it an effective payload for ADCs. The SPDP crosslinker is a heterobifunctional reagent that connects the DM4 payload to a monoclonal antibody.[5][6] It contains an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (like lysine (B10760008) residues) on the antibody and a pyridyldithiol group that reacts with the thiol group on DM4 to form a reducible disulfide bond.[6][7] This linkage is designed to be stable in systemic circulation but is readily cleaved in the intracellular environment, which has a higher concentration of reducing agents like glutathione, thereby releasing the active DM4 payload specifically within target cells.[]

Mechanism of Action

The therapeutic effect of an ADC utilizing the DM4-SPDP conjugate is a multi-step, targeted process.[8]

-

Target Binding: The monoclonal antibody component of the ADC specifically binds to a target antigen expressed on the surface of cancer cells.[8]

-

Internalization: Upon binding, the ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis.[8][9]

-

Lysosomal Trafficking and Payload Release: The complex is trafficked to lysosomes. Inside the lysosome, the antibody is degraded, and more importantly, the disulfide bond of the SPDP linker is cleaved by the reductive environment of the cell, releasing the active DM4 payload into the cytoplasm.[][8]

-

Microtubule Disruption and Apoptosis: Once liberated, DM4 exerts its cytotoxic effect by binding to tubulin.[3][] This binding inhibits the assembly of microtubules, which are critical for forming the mitotic spindle during cell division. The disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces programmed cell death (apoptosis).[][3][8]

Figure 1: Signaling pathway of the DM4-SPDP ADC mechanism of action.

Quantitative Biological Activity Data

The potency of DM4-based ADCs is typically assessed through in vitro cytotoxicity assays and in vivo tumor growth inhibition studies.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a standard measure of an ADC's potency against cancer cell lines. The table below summarizes IC50 values for various DM4-based ADCs reported in preclinical studies.

| ADC Target | Cell Line | Cancer Type | IC50 Value | Reference |

| Folate Receptor α | Various | Ovarian, Lung | Not specified | [10] |

| HER2 | SK-BR-3 | Breast Cancer | 0.3 - 0.4 nM | [11] |

| CD138 | Myeloma cells | Multiple Myeloma | Not specified | [9] |

| Undisclosed | NCI-H526 | Small Cell Lung Cancer | 158 pM (as 4C9-DM1) | [11] |

| Undisclosed | NCI-H889 | Small Cell Lung Cancer | ~4 nM (as 4C9-DM1) | [11] |

| Undisclosed | NCI-H1048 | Small Cell Lung Cancer | ~1.5 nM (as 4C9-DM1) | [11] |

| Note: Data is compiled from various studies and experimental conditions may differ. Direct comparison of IC50 values should be made with caution. The potency can be influenced by antigen expression levels, cell line sensitivity, and the specific antibody used.[11] |

In Vivo Efficacy

In vivo studies using human tumor xenograft models in immunocompromised mice are critical for evaluating the anti-tumor activity of DM4-ADCs. Efficacy is measured by tumor growth inhibition (TGI).

| ADC Target | Xenograft Model | Cancer Type | Dosing | Outcome | Reference |

| PSMA | DU145-PSMA | Prostate Cancer | Single bolus dose | Tumor growth inhibition | [12] |

| PSMA | CWR22Rv1 | Prostate Cancer | Every other day, 3 doses | Tumor growth inhibition | [12] |

| LGALS3BP | Neuroblastoma | Neuroblastoma | Not specified | Potent antitumor activity | [13] |

| Note: Specific TGI percentages and dosing details are often study-specific. The data demonstrates that DM4-based ADCs exhibit significant anti-tumor activity in preclinical animal models.[12][14] |

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of this compound ADCs.

Protocol: ADC Synthesis via SPDP Linker

This protocol describes the two-step conjugation of DM4 to an antibody using the SPDP linker.[6][15]

Materials:

-

Monoclonal Antibody (mAb) in amine-free buffer (e.g., PBS, pH 7.2-7.5)

-

SPDP crosslinker

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

-

(R)-DM4

-

Desalting columns (e.g., Zeba Spin)

-

Reaction Buffer: PBS, pH 7.2-7.5

-

Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)

Procedure:

-

Antibody Modification (Introduction of Pyridyldithiol Groups):

-

Prepare a 20 mM stock solution of SPDP in anhydrous DMSO.[7]

-

Add a 10- to 20-fold molar excess of the SPDP stock solution to the antibody solution (typically 2-5 mg/mL).

-

Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.[15]

-

Remove excess, non-reacted SPDP using a desalting column equilibrated with PBS. The product is the SPDP-modified antibody.

-

-

Drug Conjugation:

-

Prepare a stock solution of (R)-DM4 in DMSO.

-

Add a 3- to 5-fold molar excess of the DM4 solution to the SPDP-modified antibody.

-

Incubate for 3-4 hours at room temperature or overnight at 4°C with gentle mixing. The thiol group on DM4 will react with the pyridyldithiol group on the antibody, displacing pyridine-2-thione and forming a stable disulfide bond.[6]

-

The reaction can be monitored by measuring the release of pyridine-2-thione at 343 nm.[6]

-

-

Purification and Characterization:

-